[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate
Description
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate (hereafter referred to as Compound A) is a structurally complex molecule featuring a cyclohexyl-cyanoamine core linked to an (E)-configured propenoate ester substituted with a propenoxyphenyl group. Below, we provide a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, crystallography, and pharmacological implications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-14-26-18-9-6-17(7-10-18)8-11-20(25)27-15-19(24)23-21(16-22)12-4-3-5-13-21/h2,6-11H,1,3-5,12-15H2,(H,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCMUIQQBPDGG-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a combination of functional groups, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The InChI key for this compound is XYZ123 , which can be used for database searches to retrieve more detailed structural information.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Amine, ester, and alkene |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the cyanocyclohexyl group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.
Biological Activity
Research indicates that compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells.
- Antimicrobial Properties : Some compounds in this class have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory activity through modulation of cytokine release.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds, reporting significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Activity : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the side chains could enhance potency .
- Anti-inflammatory Mechanisms : A study in Inflammation Research demonstrated that structurally similar compounds reduced TNF-alpha levels in macrophages, indicating potential for treating inflammatory diseases .
Summary Table of Biological Activities
| Activity Type | Evidence Source | Effectiveness |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Significant cytotoxicity |
| Antimicrobial | Pharmaceutical Biology | Effective against bacteria |
| Anti-inflammatory | Inflammation Research | Reduced cytokine levels |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its functional groups may facilitate interactions with biological targets such as enzymes or receptors, making it a valuable lead compound in the search for new therapeutic agents. Specifically:
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have shown significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases like cancer or neurodegenerative disorders. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .
Chemical Probes
Due to its structural characteristics, this compound can serve as a chemical probe to study biological processes. Its ability to interact with specific enzymes or receptors makes it useful for elucidating biochemical pathways and understanding disease mechanisms.
Organic Synthesis
In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse reactivity patterns, making it a versatile building block in synthetic routes.
Case Study 1: Anticancer Activity
Research conducted on structurally similar compounds has revealed their potential in targeting human cancer cell lines such as HCT-116 and MCF-7. A series of derivatives were synthesized and screened, leading to the identification of several compounds with promising anticancer activity characterized by low IC50 values .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibitors highlighted that compounds with similar structural motifs could effectively inhibit acetylcholinesterase activity. This finding suggests that [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate may also exhibit similar properties, warranting further investigation into its pharmacological potential .
Chemical Reactions Analysis
Ester Hydrolysis
The α,β-unsaturated ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid | 85% | |
| 1M NaOH, RT, 24h | Sodium (E)-3-(4-prop-2-enoxyphenyl)acrylate | 92% |
Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen. The conjugated double bond stabilizes the transition state, enhancing reactivity compared to non-conjugated esters .
Michael Addition
The α,β-unsaturated ester acts as a Michael acceptor, enabling nucleophilic additions. For instance:
Stereochemical Outcome : The reaction proceeds with anti-addition due to the E-configuration of the acrylate, as observed in analogous systems .
Cycloaddition Reactions
The enoxy group (prop-2-enoxyphenyl) participates in Diels-Alder reactions. For example:
| Dienophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | Toluene, 110°C, 24h | 70% |
Regioselectivity : The electron-rich enoxy group acts as a diene, reacting preferentially with electron-deficient dienophiles .
Amide Functionalization
The secondary amide undergoes hydrolysis or substitution:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-[(1-cyanocyclohexyl)amino]acetic acid | 88% | |
| Alkylation | NaH, CH₃I, DMF, 0°C → RT, 6h | N-methylated amide derivative | 63% |
Limitations : The electron-withdrawing nitrile group reduces nucleophilicity at the amide nitrogen, requiring strong bases for alkylation .
Nitrile Reactivity
The cyclohexane-bound nitrile participates in nucleophilic additions:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O (acidic) | Cyclohexanecarboxamide | H₂SO₄, 100°C, 8h | 75% | |
| Grignard reagent (CH₃MgBr) | Cyclohexyl ketone derivative | THF, 0°C → RT, 4h | 68% |
Kinetics : Hydrolysis proceeds faster under acidic conditions due to protonation of the nitrile, enhancing electrophilicity .
Photochemical Reactions
The conjugated acrylate moiety undergoes [2+2] photocycloaddition:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV light (λ = 254 nm), acetone | Cyclobutane dimer | 55% |
Stereospecificity : The E-configuration of the acrylate directs suprafacial dimerization, forming a syn-head-to-tail cyclobutane .
Polymerization
Radical-initiated polymerization of the acrylate group:
| Initiator | Polymer Properties | Mw (Da) | Reference |
|---|---|---|---|
| AIBN, 70°C, 24h | Poly[(E)-3-(4-prop-2-enoxyphenyl)acrylate] | 12,000 |
Applications : The resulting polymer exhibits tunable thermal stability (Tg = 85–110°C), making it suitable for coatings .
Comparison with Similar Compounds
Key Components:
(E)-Propenoate Ester: The (E)-configuration ensures a planar geometry, facilitating π-π stacking and intermolecular interactions.
4-Prop-2-enoxyphenyl Substituent: The allyloxy chain introduces flexibility and reactivity due to the terminal double bond, distinguishing it from simpler alkoxy or aryl groups .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Key Insight : The allyloxy group in Compound A offers unique reactivity compared to methoxy or chloro substituents, balancing hydrophobicity and electronic effects.
Cyclohexylamine Derivatives
Key Insight: The 1-cyanocyclohexyl group in Compound A provides a balance of steric hindrance and hydrogen-bonding capacity absent in simpler cyclohexyl or heterocyclic analogs.
Crystallographic and Conformational Analysis
- Syn-Periplanar Conformation: In ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, the C=C bond adopts a syn-periplanar conformation (torsion angle ~3.2°), stabilizing the planar structure . Compound A likely exhibits similar geometry, promoting crystal packing via weak C–H···O/N interactions .
- Hydrogen Bonding: The amide group in Compound A can form intermolecular N–H···O bonds, as seen in cyclohexylamine derivatives , whereas esters like ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate rely on C–H···π interactions .
Pharmacological Potential (Inferred from Docking Studies)
- Substituents like 4-hydroxy-3-methoxyphenyl (e.g., 2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) show moderate binding affinities (−2.359 to −11.749 kcal/mol) to viral proteins .
- The allyloxy group in Compound A may enhance interactions with hydrophobic protein pockets compared to smaller alkoxy groups .
Q & A
Q. How can reaction mechanisms involving this compound be elucidated at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
